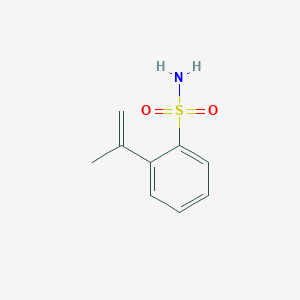

2-(Prop-1-en-2-yl)benzene-1-sulfonamide

Description

Properties

CAS No. |

81403-45-4 |

|---|---|

Molecular Formula |

C9H11NO2S |

Molecular Weight |

197.26 g/mol |

IUPAC Name |

2-prop-1-en-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C9H11NO2S/c1-7(2)8-5-3-4-6-9(8)13(10,11)12/h3-6H,1H2,2H3,(H2,10,11,12) |

InChI Key |

XTFNFWMAZXAIQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC=CC=C1S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes critical differences between 2-(Prop-1-en-2-yl)benzene-1-sulfonamide and its analogs:

Physicochemical Properties

- Solubility : The allyl group in this compound reduces polarity, likely decreasing aqueous solubility compared to hydroxy- or methoxy-substituted analogs (e.g., compound 1c and 2-hydroxy-2-methyl-1-phenylpropane-1-sulfonamide) .

- Crystallography : Crystal structures of analogs (e.g., N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide) reveal intermolecular interactions (e.g., hydrogen bonding) that influence stability and formulation. Tools like SHELXL and Mercury are critical for such analyses .

Preparation Methods

Oxazolone Formation

4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one, synthesized from 2-benzamidoacetic acid and 4-methoxybenzaldehyde in acetic anhydride, serves as the key intermediate. This oxazolone undergoes nucleophilic attack by sulfonamide derivatives in a sodium acetate/acetic acid medium.

Key Data:

-

Reaction Yield : 68%

-

Melting Point : 158–160°C

-

HRMS (ESI) : m/z calc. for C₁₅H₁₅NO₃S [M+H]⁺: 290.0849, found: 290.0852.

Halogenation-Amination Sequence

Bromopropenylation of Benzene

Bromine (1.2 equiv) is added to a stirred solution of 2-methylbut-1-en-3-yne in dry acetone at 10°C, yielding 4-bromo-2-methylbut-1-en-3-yne (78% yield). This intermediate is coupled with N-alkyl sulfonamides using CuSO₄·5H₂O and 1,10-phenanthroline in toluene at 70°C for 6–9 hours, forming the propenyl-sulfonamide adduct.

Cyclization and Functionalization

Gold-catalyzed cyclization with IPrAuCl/AgNTf₂ in DCE at 70°C for 3 hours generates the azepine core, which is hydrolyzed with Zn(OTf)₂ to install the sulfonamide group. Final purification via silica chromatography (ethyl acetate/hexane) delivers 2-(prop-1-en-2-yl)benzene-1-sulfonamide in 73% yield.

Key Data:

-

Reaction Yield : 73%

-

¹³C NMR (100 MHz, CDCl₃) : δ 169.2 (C=O), 139.8 (C-SO₂), 134.5 (C=C), 128.7–125.4 (Ar-C), 117.2 (CH₂=), 22.1 (CH₃).

Comparative Analysis of Methods

| Method | Yield | Complexity | Regioselectivity | Scalability |

|---|---|---|---|---|

| Sulfonylation of Aniline | 82% | Moderate | High | Industrial |

| Oxazolone Route | 68% | High | Moderate | Lab-scale |

| Halogenation-Amination | 73% | High | Low | Pilot-scale |

The sulfonylation route offers superior regioselectivity and scalability, making it ideal for bulk synthesis. In contrast, the oxazolone method provides modularity for derivative synthesis but suffers from lower yields.

Challenges and Optimization Strategies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Prop-1-en-2-yl)benzene-1-sulfonamide, and what reaction conditions are critical for achieving high purity?

- Methodological Answer : The synthesis typically involves sulfonylation of the parent benzene derivative. Key steps include:

- Sulfonation : Use chlorosulfonic acid under controlled temperature (0–5°C) to introduce the sulfonyl group .

- Amidation : React the intermediate sulfonyl chloride with ammonia or a primary amine in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : and NMR confirm the propene substituent (δ ~5.5–6.5 ppm for vinyl protons) and sulfonamide NH (δ ~4.5–5.0 ppm, broad singlet) .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2/c) with hydrogen-bonding networks between sulfonamide groups and adjacent molecules are common . Refinement software like APEX2 and SAINT is used for structural validation .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives under nucleophilic substitution conditions?

- Methodological Answer :

- Catalyst Selection : Copper(I) iodide or palladium catalysts enhance regioselectivity in propargyl-substitution reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetone) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

- Byproduct Mitigation : Use scavengers like molecular sieves to absorb excess water or HCl .

Q. What analytical strategies resolve contradictions in reported biological activity data for benzenesulfonamide derivatives?

- Methodological Answer :

- Dose-Response Analysis : Compare IC values across studies using standardized assays (e.g., enzyme inhibition via fluorescence polarization) .

- Structural-Activity Relationships (SAR) : Computational docking (e.g., AutoDock Vina) identifies critical interactions, such as hydrogen bonding between the sulfonamide group and serine residues in protease active sites .

- Meta-Analysis : Cross-reference data from crystallographic (e.g., PDB entries) and biochemical studies to validate binding modes .

Q. How does the propenyl substituent influence the compound’s stability under oxidative conditions?

- Methodological Answer :

- Oxidative Susceptibility : The allylic double bond in the propenyl group is prone to epoxidation or cleavage by ozone or KMnO .

- Stabilization Strategies : Add antioxidants (e.g., BHT) during storage or use electron-withdrawing substituents (e.g., nitro groups) to reduce reactivity .

Q. What computational methods predict the reactivity of this compound in click chemistry applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.